1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno[2,3-c]pyrrole core with dimethoxyphenyl and methoxypropyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3,4-dimethoxybenzaldehyde and a suitable pyrrole derivative.
Introduction of the Methoxypropyl Group: This step involves the alkylation of the chromeno[2,3-c]pyrrole core with a methoxypropyl halide under basic conditions.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed:
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Halogenated derivatives, alkylated products, or other substituted compounds.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds, such as:
This compound: Shares a similar core structure but differs in the substituents, leading to variations in chemical and biological properties.
This compound: Another related compound with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23NO6/c1-27-12-6-11-24-20(14-9-10-17(28-2)18(13-14)29-3)19-21(25)15-7-4-5-8-16(15)30-22(19)23(24)26/h4-5,7-10,13,20H,6,11-12H2,1-3H3 |
InChI Key |
NBQJPGAPFZONLO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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